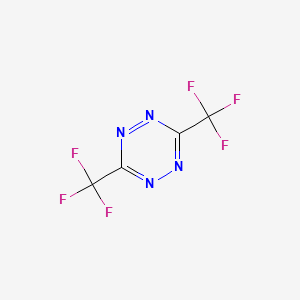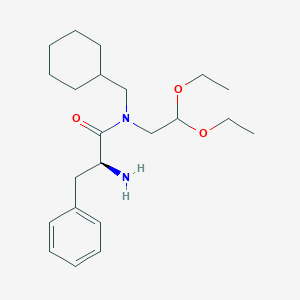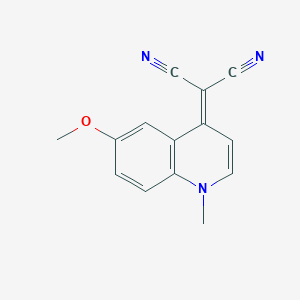
(6-Methoxy-1-methylquinolin-4(1h)-ylidene)propanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-Methoxy-1-methylquinolin-4(1H)-ylidene)malononitrile is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
The synthesis of 2-(6-Methoxy-1-methylquinolin-4(1H)-ylidene)malononitrile typically involves the condensation of 6-methoxy-1-methylquinolin-4(1H)-one with malononitrile. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium tert-butoxide, which facilitates the formation of the desired product. The reaction conditions often include refluxing the reactants in an appropriate solvent like ethanol or methanol for several hours .
Analyse Chemischer Reaktionen
2-(6-Methoxy-1-methylquinolin-4(1H)-ylidene)malononitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the malononitrile group, forming new derivatives with potential biological activities
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are valuable in the development of new materials and catalysts.
Biology: The compound exhibits antimicrobial properties and has been investigated for its potential use in developing new antibiotics and antifungal agents.
Medicine: Due to its biological activity, it is being explored for its potential therapeutic applications, including anticancer and antiviral properties.
Industry: The compound’s unique chemical structure makes it useful in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(6-Methoxy-1-methylquinolin-4(1H)-ylidene)malononitrile involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effects. For example, its antimicrobial activity may result from its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
Vergleich Mit ähnlichen Verbindungen
2-(6-Methoxy-1-methylquinolin-4(1H)-ylidene)malononitrile can be compared with other quinoline derivatives such as:
4-Hydroxy-2-quinolinone: Known for its antimicrobial activity, this compound has a hydroxyl group at the 4-position, which differentiates it from the methoxy group in 2-(6-Methoxy-1-methylquinolin-4(1H)-ylidene)malononitrile.
6-Methoxyquinoline: This compound lacks the malononitrile group, making it less reactive in certain chemical reactions compared to 2-(6-Methoxy-1-methylquinolin-4(1H)-ylidene)malononitrile.
Quinoline N-oxide: An oxidized form of quinoline, it exhibits different chemical properties and reactivity compared to the parent compound.
Eigenschaften
CAS-Nummer |
10182-03-3 |
|---|---|
Molekularformel |
C14H11N3O |
Molekulargewicht |
237.26 g/mol |
IUPAC-Name |
2-(6-methoxy-1-methylquinolin-4-ylidene)propanedinitrile |
InChI |
InChI=1S/C14H11N3O/c1-17-6-5-12(10(8-15)9-16)13-7-11(18-2)3-4-14(13)17/h3-7H,1-2H3 |
InChI-Schlüssel |
COGSLOPHKFBILH-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC(=C(C#N)C#N)C2=C1C=CC(=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


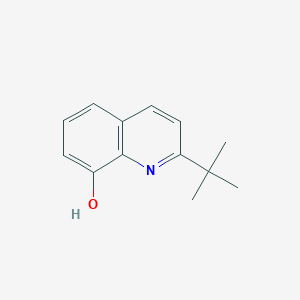
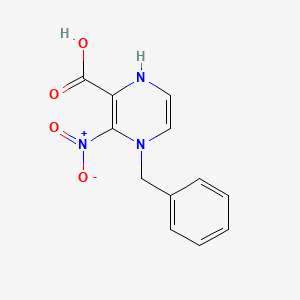
![2H-Benzo[7,8]fluoreno[1,2-b]oxirene](/img/structure/B13136109.png)

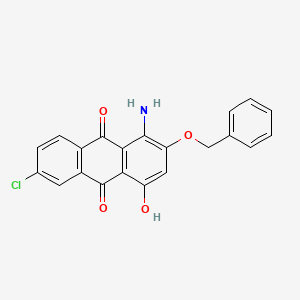
![Methyl 2-[([2,2'-bipyridin]-6-yl)methoxy]benzoate](/img/structure/B13136132.png)
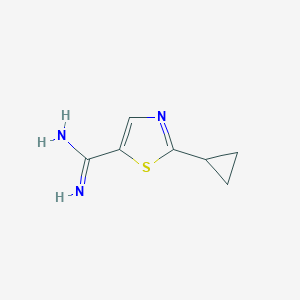
![2-Bromo-5-fluoro-3H-imidazo[4,5-b]pyridine](/img/structure/B13136139.png)
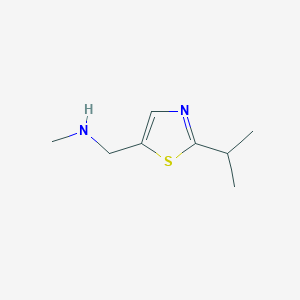
![2-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]ethanol](/img/structure/B13136146.png)
![6-Chloro-8-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13136157.png)
